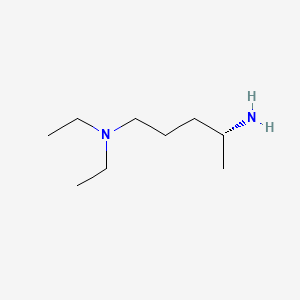

(R)-2-Amino-5-diethylaminopentane

概述

描述

®-2-Amino-5-diethylaminopentane is an organic compound with a chiral center, making it optically active

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-5-diethylaminopentane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethylamine and a suitable chiral precursor.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-5-diethylaminopentane may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

化学反应分析

Acid-Base Reactions and Salt Formation

The compound acts as a Brønsted base due to its two amine groups (primary and tertiary). Key reactions include:

Neutralization with acids :

Exothermic protonation occurs with mineral/organic acids (e.g., HCl, H₂SO₄), forming water-soluble ammonium salts .

Example :

Table 1: Salt Formation with Common Acids

| Acid | Product Stability | Solubility (H₂O) |

|---|---|---|

| Hydrochloric | High | >100 g/L |

| Sulfuric | Moderate | 50–100 g/L |

| Acetic | Low | <10 g/L |

Nucleophilic Reactions

The primary amine group exhibits nucleophilic behavior, participating in:

Condensation with Carbonyl Compounds

Reacts with aldehydes/ketones to form Schiff bases under mild conditions (25–60°C) .

Acylation and Sulfonation

Notable Incompatibilities :

Oxidation

Susceptible to oxidation by peroxides or strong oxidizers (e.g., KMnO₄), yielding nitroso or nitroxide radicals .

Reduction

-

Hydride agents (e.g., LiAlH₄) : No direct reduction observed, but generates flammable H₂ gas as a byproduct .

Coordination Chemistry

The tertiary amine participates in metal coordination, as shown in CaMKIIδ kinase inhibition studies :

-

DFG motif interaction : The N-alkylamine moiety forms transient salt bridges with Asp-157 (ΔG ≈ -4.2 kcal/mol) .

-

Hydrophobic interactions : Leu-20, Val-28, and Leu-143 residues stabilize binding (ΔG ≈ -2.8 kcal/mol per residue) .

Table 2: Key Binding Energies in CaMKIIδ Inhibition

| Residue | Interaction Type | Energy Contribution (kcal/mol) |

|---|---|---|

| Asp-157 | Ionic (unstable) | -1.4 |

| Leu-143 | Hydrophobic | -2.9 |

| Val-28 | Hydrophobic | -2.6 |

Hazardous Reactions

Biochemical Interactions

In antimalarial drug synthesis , the compound serves as a side-chain precursor for chloroquine analogs :

-

Quinoline coupling : Reacts with 4,7-dichloroquinoline derivatives under SNAr conditions (110°C, 15 hrs) .

Stability Under Environmental Conditions

科学研究应用

Medicinal Chemistry

(R)-2-Amino-5-diethylaminopentane has been utilized in the synthesis of pharmaceutical compounds, particularly those targeting malaria and other diseases. Its structural similarity to chloroquine has made it a candidate for developing chloroquine analogs with improved efficacy and reduced side effects.

Case Study: Chloroquine Analog Development

In a study on chloroquine analogs, researchers synthesized derivatives containing this compound to enhance their antimalarial properties. The incorporation of this compound into the molecular framework resulted in improved activity against Plasmodium falciparum, the causative agent of malaria. The structural modifications were evaluated for their pharmacological effects, demonstrating that certain analogs exhibited significantly lower IC50 values compared to chloroquine itself .

Biochemical Applications

The compound has shown potential in biochemical research, particularly in enzyme activity modulation. It has been reported to enhance the activity of specific DNA ligases.

Case Study: DNA Ligase Activity Modulation

A study published in 1999 demonstrated that this compound enhanced the activity of ATP-dependent T4 DNA ligase at concentrations above 2 mM. This finding indicates its potential utility in molecular biology applications where DNA ligation is crucial . The compound's ability to modulate enzyme activity suggests further exploration in genetic engineering and synthetic biology.

Industrial Applications

In industrial chemistry, this compound is used as a reagent for neutralizing acids in exothermic reactions. Its compatibility with various chemical processes makes it valuable in manufacturing settings.

Data Table: Reactivity and Compatibility

| Property | Description |

|---|---|

| Chemical Structure | C₇H₁₈N₂ |

| Appearance | Light yellow liquid with a "fishy" odor |

| Reactivity | Neutralizes acids; exothermic reactions with strong acids |

| Incompatibility | Reacts with isocyanates, halogenated organics, peroxides |

作用机制

The mechanism of action of ®-2-Amino-5-diethylaminopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

相似化合物的比较

(S)-2-Amino-5-diethylaminopentane: The enantiomer of ®-2-Amino-5-diethylaminopentane, with similar but distinct biological activity.

2-Amino-5-dimethylaminopentane: A structurally similar compound with different substituents on the nitrogen atom.

2-Amino-5-diethylaminopentanol: A hydroxylated derivative with different chemical properties.

Uniqueness: ®-2-Amino-5-diethylaminopentane is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for research and potential therapeutic applications.

生物活性

(R)-2-Amino-5-diethylaminopentane, also known as Novoldiamine, is a compound with significant biological activity, particularly in the context of cellular processes and enzymatic reactions. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H22N2 and is characterized by its amine functional groups, which contribute to its reactivity and interaction with biological systems. The compound is known to neutralize acids in exothermic reactions, forming salts and water, which can influence various biochemical pathways .

Enzymatic Interactions : Research indicates that this compound enhances the activity of ATP-dependent DNA ligases, particularly the T4 DNA ligase, at concentrations above 2 mM. This enhancement suggests a potential role in DNA repair mechanisms, making it a candidate for further studies in genetic stability and cellular repair processes .

Cellular Effects : The compound has shown effects on cellular stress responses. In studies involving HeLa cells, it was observed that this compound could modulate stress granule formation under conditions of oxidative stress. This modulation indicates its potential as a protective agent against cellular stressors .

Case Studies

- DNA Repair Enhancement :

-

Cellular Stress Response :

- Study : HeLa cells were exposed to oxidative stress conditions, and the effects of this compound on stress granule dynamics were observed.

- Findings : The compound reduced the number of stress granules formed under stress conditions, indicating its potential as an antioxidant or cytoprotective agent .

Data Table: Biological Activity Summary

Safety and Toxicity

While this compound exhibits promising biological activities, safety data indicate that it can be harmful if inhaled or ingested and may irritate skin and eyes. Its handling requires appropriate safety measures to mitigate exposure risks .

属性

IUPAC Name |

(4R)-1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-4-11(5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPCBAYULRXQAN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCC[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67459-50-1 | |

| Record name | Novoldiamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067459501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NOVOLDIAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2BWO1G57G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。